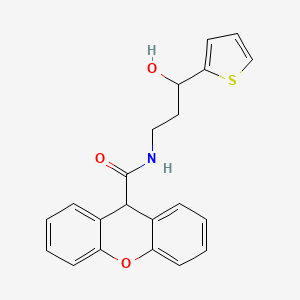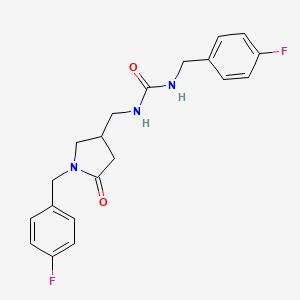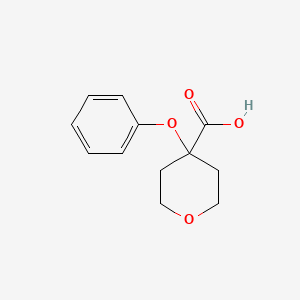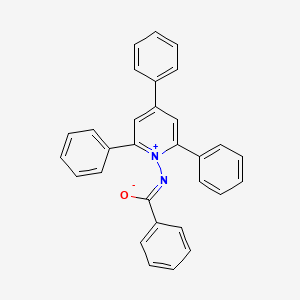
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide” is a compound that contains 32 bonds in total, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .
Molecular Structure Analysis
“N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide” contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Physical And Chemical Properties Analysis
“N-(3-hydroxy-3-(thiophen-2-yl)propyl)isobutyramide” contains a total of 32 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Thiophene .Aplicaciones Científicas De Investigación
Polyamides Containing Xanthene Units
Research has focused on developing new organosoluble and optically transparent polyamides containing xanthene units. For instance, aromatic dicarboxylic acid derivatives of xanthene have been synthesized and polycondensated with various aromatic diamines, resulting in polyamides with notable glass transition temperatures and high thermal stability. These materials exhibit remarkable solubility in polar aprotic solvents, high transparency, and excellent mechanical properties, making them suitable for advanced material applications (Guo et al., 2015).
Antimicrobial Evaluation
Compounds incorporating thiophene and carboxamide groups have been synthesized and evaluated for their antimicrobial properties. For example, synthesis efforts have yielded compounds with potential as antimicrobial agents, indicating the utility of thiophene and carboxamide moieties in developing new pharmaceutical agents (Talupur et al., 2021). These findings suggest the possibility of "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-9H-xanthene-9-carboxamide" serving in antimicrobial applications due to its structural components.
Computational Studies on Reactivity
The energetics and reactivity of xanthene and thioxanthene derivatives, including those with carboxamide functional groups, have been computationally studied, shedding light on their electronic properties and potential reactivity patterns. Such studies contribute to understanding the chemical behavior of these compounds, which could inform their applications in various scientific domains (Freitas et al., 2013).
Applications in Material Science
Novel aromatic polyamides with xanthene cardo groups have been synthesized, displaying high solubility, thermal resistance, and mechanical strength. These characteristics suggest applications in the field of high-performance materials, where durability and stability under harsh conditions are required (Sheng et al., 2009).
Propiedades
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c23-16(19-10-5-13-26-19)11-12-22-21(24)20-14-6-1-3-8-17(14)25-18-9-4-2-7-15(18)20/h1-10,13,16,20,23H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTWNQJINILQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)





![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)

![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]-3-methoxybenzamide](/img/structure/B2537443.png)

![tert-Butyl 5-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2537447.png)


![N-(5-Chloro-2-methoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2537453.png)